molecular formula C16H22N2O3 B12962240 rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate

rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate

Cat. No.: B12962240
M. Wt: 290.36 g/mol
InChI Key: KFOVYLKCIDZZEK-BFHYXJOUSA-N
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Description

rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a tert-butyl carbamate group attached to a bicyclic system containing an oxygen and nitrogen atom, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic system.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the bicyclic intermediate with tert-butyl chloroformate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., phenyl halides) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate
  • tert-Butyl ((1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate

Uniqueness

rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[(1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl]carbamate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-18-13-10-20-9-12(13)14(18)11-7-5-4-6-8-11/h4-8,12-14H,9-10H2,1-3H3,(H,17,19)/t12-,13+,14+/m0/s1

InChI Key

KFOVYLKCIDZZEK-BFHYXJOUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NN1[C@@H]2COC[C@@H]2[C@H]1C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NN1C2COCC2C1C3=CC=CC=C3

Origin of Product

United States

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